molecular formula C23H22N6O2 B6532069 N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-methoxybenzamide CAS No. 1019097-65-4

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-methoxybenzamide

Cat. No.: B6532069
CAS No.: 1019097-65-4
M. Wt: 414.5 g/mol
InChI Key: QOPPFVDVGWHWAS-UHFFFAOYSA-N
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Description

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-methoxybenzamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a pyridazine ring, and a methoxybenzamide moiety, making it a versatile candidate for further study and application.

Mechanism of Action

Target of Action

Compounds with similar structures have been known to exhibit a wide spectrum of biological activity , suggesting that this compound may interact with multiple targets.

Mode of Action

It’s known that compounds with similar structures have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity . This suggests that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds , it is likely that multiple pathways are affected. These could potentially include pathways related to inflammation, bacterial growth, oxidative stress, and blood pressure regulation.

Pharmacokinetics

For instance, the compound’s solubility in polar organic solvents suggests that it may be well-absorbed in the body.

Result of Action

Compounds with similar structures have been known to stimulate plant growth , suggesting that this compound may have a similar effect in certain contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and pyridazine cores. One common approach is the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with appropriate primary amines under heating reflux conditions in acetonitrile

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and efficient separation techniques to ensure the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic systems, which are relevant in pharmaceutical and material science research.

  • Biology: The compound has been evaluated for its antileishmanial and antimalarial activities, showing potential as a pharmacophore for the development of new therapeutic agents.

  • Medicine: Its biological activity makes it a candidate for drug development, particularly in the treatment of infectious diseases.

  • Industry: The compound's unique structure and reactivity profile make it useful in the development of new materials and catalytic processes.

Comparison with Similar Compounds

  • Pyrazole derivatives: These compounds share the pyrazole ring and are known for their diverse pharmacological effects.

  • Pyridazine derivatives: Compounds containing the pyridazine ring are also studied for their biological activities.

  • Methoxybenzamide derivatives: These compounds are used in various medicinal applications due to their biological activity.

Uniqueness: N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-methoxybenzamide stands out due to its unique combination of functional groups, which contribute to its distinct reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-15-13-16(2)29(28-15)22-12-11-21(26-27-22)24-18-7-9-19(10-8-18)25-23(30)17-5-4-6-20(14-17)31-3/h4-14H,1-3H3,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPPFVDVGWHWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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